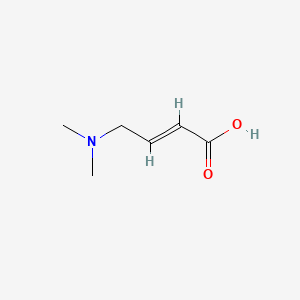

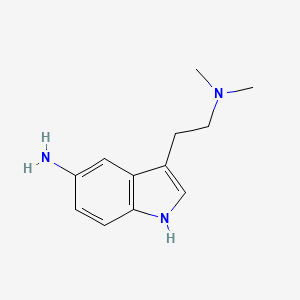

3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine

Descripción general

Descripción

“3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” is a chemical compound that is related to the neurotransmitter serotonin . It is a serotonergic hallucinogen found in several plants, especially Prestonia amazonica (Apocynaceae), and in mammalian brain, blood, and urine . It is also known as "5-Hydroxymethyl-N,N-dimethyltryptamine" .

Synthesis Analysis

The synthesis of this compound involves multiple steps. For instance, a key starting material, (3-(2-(dimethylamino) ethyl)-1H-indol-5-yl) methanol, can be synthesized from commercially available raw material 5-Bromo-1H-indole . The main improvement in this synthesis is the simultaneous reduction of three carbonyl groups at a time with an inexpensive reagent vitride .Molecular Structure Analysis

The molecular structure of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” is characterized by the presence of a functionalized indole, with a XCH2- group in the 5 position, where X can act as a leaving group . The compound has a tertiary amine structure as a pendant group, which in an acidic medium or as a quaternary ammonium salt acquires a cationic character .Chemical Reactions Analysis

The chemical reactions of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” are complex and involve multiple steps. For example, the ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . Kinetic investigations of the quaternization reactions of poly[2-(dimethylamino) ethyl methacrylate] (PDMAEMA) with alkyl halides (1-iodobutane, 1-iodoheptane, and 1-iododecane) have been carried out at different temperatures .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” are influenced by its molecular structure. For instance, it is known that the compound is responsive to changes in pH and temperature . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .Direcciones Futuras

The future directions of research on “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” could involve further exploration of its potential applications. For example, pH-responsive polymersomes are currently being studied as drug delivery systems or as nanoreactors . Additionally, the compound may be used as a model for other related triptan derivatives .

Propiedades

Número CAS |

99505-03-0 |

|---|---|

Fórmula molecular |

C12H17N3 |

Peso molecular |

203.28 g/mol |

Nombre IUPAC |

3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |

InChI |

InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3 |

Clave InChI |

KYXMPXCAXJDUTQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)N |

SMILES canónico |

CN(C)CCC1=CNC2=C1C=C(C=C2)N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)

![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)

![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)

![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B3196264.png)